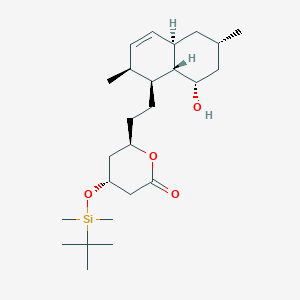
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is a derivative of Lovastatin, a well-known cholesterol-lowering agent. The presence of tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves multiple steps. One of the key steps is the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride (TBDMS-Cl). This reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) to proceed efficiently . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the protected product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield, making the process economically viable.
化学反应分析
Types of Reactions
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and its role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic benefits, particularly in the context of cholesterol management and cardiovascular health.
Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.
作用机制
The mechanism of action of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, making it effective in managing hypercholesterolemia.
相似化合物的比较
Similar Compounds
Lovastatin: The parent compound, primarily used as a cholesterol-lowering agent.
Simvastatin: A derivative of Lovastatin with similar cholesterol-lowering properties.
Atorvastatin: Another statin with a more potent effect on cholesterol levels.
Uniqueness
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is unique due to the presence of the tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups, which enhance its stability and reactivity. These modifications make it a valuable intermediate in synthetic organic chemistry, offering advantages over its parent compound and other similar statins.
属性
分子式 |
C25H44O4Si |
|---|---|
分子量 |
436.7 g/mol |
IUPAC 名称 |
(4R,6R)-6-[2-[(1S,2S,4aR,6S,8S,8aS)-8-hydroxy-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one |
InChI |
InChI=1S/C25H44O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,16-22,24,26H,10-15H2,1-7H3/t16-,17-,18-,19+,20+,21-,22-,24-/m0/s1 |
InChI 键 |
XHIDLZUVXSYVBS-YHTFOKLHSA-N |
手性 SMILES |
C[C@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@H](C1)O)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CC1CC2C=CC(C(C2C(C1)O)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


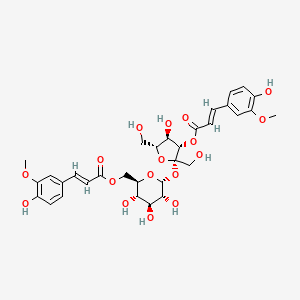
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
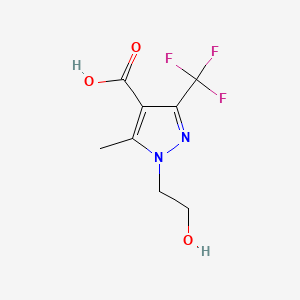
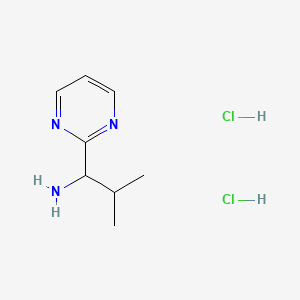
![1-(2-Chlorophenyl)-3-(1,1-dimethylethyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydro-7-oxo-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13448482.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)


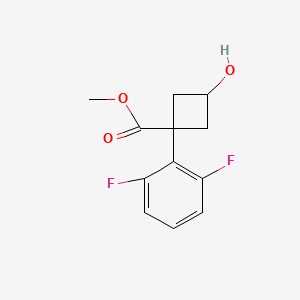
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

